molecular formula C28H32O7 B1261871 Anthothecol

Anthothecol

Cat. No.: B1261871
M. Wt: 480.5 g/mol
InChI Key: AJTULIWKBMDPCJ-JOLKNDTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthothecol is a limonoid triterpenoid isolated from Khaya anthotheca (Meliaceae family), a plant traditionally used in African medicine. Structurally, it belongs to the cedrelone-type limonoids, characterized by a highly oxidized pentacyclic scaffold . This compound exhibits diverse biological activities, including antimalarial, antiproliferative, and Hsp90-inhibitory properties. Its antimalarial activity against Plasmodium falciparum erythrocytes is particularly notable, with IC50 values of 0.17–1.4 µM, surpassing the efficacy of gedunin (a structurally related limonoid) in some assays . In oncology, this compound-encapsulated PLGA nanoparticles (Antho-NPs) inhibit pancreatic cancer stem cells (PCSCs) by modulating the Sonic hedgehog (Shh) pathway, reducing EMT and pluripotency markers . Additionally, this compound inhibits the Hsp90 molecular chaperone system, disrupting client protein maturation and cancer cell proliferation .

Properties

Molecular Formula

C28H32O7

Molecular Weight

480.5 g/mol

IUPAC Name

[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

InChI

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21+,25+,26-,27-,28+/m0/s1

InChI Key

AJTULIWKBMDPCJ-JOLKNDTNSA-N

SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4([C@H]1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Synonyms

anthothecol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Anthothecol shares structural and functional similarities with several natural products. Below is a detailed comparison:

Gedunin

  • Structural Class: Limonoid (azadirone subclass).
  • Key Activities : Antimalarial, Hsp90 inhibition.
  • Comparison :
    • Gedunin, isolated from Azadirachta indica, is a well-studied Hsp90 inhibitor with antimalarial IC50 of 0.14 µM . However, this compound demonstrates 10-fold higher Hsp90-inhibitory potency (IC50 ~6 µM vs. gedunin’s ~50 µM) .
    • Both compounds inhibit Hsp90-dependent client proteins (e.g., Akt, HIF-1α), but this compound uniquely upregulates Hsp70 expression, suggesting additional N-terminal ATP-binding site interactions .

Celastrol

  • Structural Class : Pentacyclic triterpene.
  • Key Activities : Proteasome inhibition, Hsp90 inhibition, antitumor.
  • Comparison :
    • Celastrol (IC50 ~2 µM for Hsp90) is more potent than this compound in Hsp90 inhibition but lacks antimalarial activity .
    • Unlike this compound, celastrol suppresses NF-κB and mTOR pathways independently of Hsp90, indicating divergent mechanisms .

Apigenin (Flavone)

  • Structural Class : Flavone.
  • Key Activities : Antimicrobial, antitumor (via VEGF/HIF-1α suppression).
  • Comparison: Apigenin lacks Hsp90-inhibitory activity but shares antitumor effects with this compound. Both compounds inhibit angiogenesis, though this compound’s limonoid structure confers broader pathway modulation (e.g., Shh, ATR-Chk1) .

Chalcones

  • Structural Class: Flavonoid subclass.
  • Key Activities : Antifungal, anti-inflammatory, antimalarial.
  • Comparison :
    • Chalcones (e.g., licochalcone A) exhibit antimalarial activity but require higher concentrations (IC50 >10 µM) compared to this compound .
    • Chalcones primarily target Hsp90 client proteins (e.g., STAT3), whereas this compound directly binds Hsp90’s ATP pocket .

Data Table: Comparative Profiles of this compound and Analogues

Compound Structural Class Key Activities IC50 (Hsp90) IC50 (Antimalarial) Source References
This compound Limonoid (cedrelone) Hsp90 inhibition, antimalarial ~6 µM 0.17–1.4 µM Khaya anthotheca
Gedunin Limonoid (azadirone) Hsp90 inhibition, antimalarial ~50 µM 0.14 µM Azadirachta indica
Celastrol Triterpene Hsp90/proteasome inhibition ~2 µM N/A Tripterygium wilfordii
Apigenin Flavone Antitumor, antimicrobial N/A N/A Various plants
Chalcones Flavonoid Antimalarial, anti-inflammatory N/A >10 µM Diverse sources

Research Findings

Anticancer Efficacy

  • Pancreatic Cancer: this compound-encapsulated PLGA nanoparticles reduced PCSC proliferation by 70% in vitro via Shh pathway suppression, outperforming free this compound (40% inhibition) .
  • Breast Cancer : this compound (10 µM) decreased MCF7 cell viability by 50% through Hsp70 upregulation and Cdk6/pAkt downregulation, comparable to celastrol but with fewer off-target effects .

Antimalarial Activity

  • This compound’s IC50 of 0.17 µM against P.

Mechanistic Insights

  • Hsp90 Inhibition : this compound disrupts Hsp90-client interactions (e.g., HRI maturation) at lower concentrations than gedunin, suggesting superior target engagement .
  • ATR-Chk1 Pathway : this compound sensitizes p53-deficient cancer cells to DNA damage, a unique property absent in celastrol and apigenin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthothecol
Reactant of Route 2
Anthothecol

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